Dictyoceratin C
Description
Significance of Marine Organisms as Sources of Bioactive Metabolites
The marine environment, with its vast and unique ecological niches, is a prolific source of diverse life forms that have evolved unique biochemical pathways. researchgate.net This biodiversity has made the ocean a rich repository of natural products, many of which possess significant biological activities. mdpi.comnih.govnih.gov Marine organisms, particularly invertebrates like sponges, tunicates, and corals, lack physical defense mechanisms and instead produce a wide array of secondary metabolites for self-protection against predators, pathogens, and environmental stressors. mdpi.com These compounds feature a remarkable diversity of chemical structures, many of which are not found in terrestrial organisms.
Sponges (Phylum Porifera) have proven to be one of the most interesting and productive phyla for the discovery of new metabolites. researchgate.netmdpi.com They are sessile, filter-feeding animals that harbor symbiotic microorganisms, which are also thought to contribute to the production of novel compounds. mdpi.com The unique secondary metabolites derived from sponges include terpenoids, alkaloids, polyketides, and macrolides, which have demonstrated a broad range of potent bioactivities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comacs.org Consequently, marine natural products have garnered significant attention in biomedical research and drug discovery, offering promising leads for the development of new therapeutic agents. mdpi.comnih.gov
Overview of Dictyoceratin C: Origin and Research Trajectory
This compound is a marine-derived sesquiterpenoid phenol (B47542) that exemplifies the potential of marine natural products in biomedical research. researchgate.netnih.gov It was first isolated from marine sponges, and subsequent studies have identified it in various species, including those of the genera Spongia, Dactylospongia elegans, and Petrosaspongia metachromia. researchgate.netacs.orgnii.ac.jp The chemical formula for this compound is C23H32O3. naturalproducts.net
The research trajectory of this compound began with its isolation and structural elucidation through spectroscopic methods. acs.org Initial investigations into its biological properties revealed its potential as a bioactive compound. A significant focus of the research has been on its effects on cancer cells, particularly its activity as a hypoxia-selective growth inhibitor. mdpi.comnih.govresearchgate.net Studies have shown that this compound can inhibit the proliferation of human cancer cells, such as prostate cancer DU145 cells, specifically under hypoxic (low oxygen) conditions. mdpi.comnih.gov This selective activity is of great interest because hypoxia is a common feature of solid tumors and is associated with tumor progression and resistance to therapy. nih.govnih.gov
Further research has delved into its mechanism of action, revealing that this compound inhibits the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.netnih.govnih.gov HIF-1α is a key protein that helps cancer cells adapt to and survive in hypoxic environments, making it a critical target for anticancer drug development. nih.gov The promising in vitro results led to in vivo studies, which demonstrated the antitumor effects of this compound when administered orally in mouse models. researchgate.netnih.gov Alongside biological evaluations, the enantioselective total synthesis of this compound has been achieved, which has not only confirmed its absolute stereochemistry but also enabled the synthesis of various analogs for structure-activity relationship (SAR) studies. nih.gov These studies are crucial for identifying the key chemical features of the molecule responsible for its biological activity and for developing more potent and effective drug leads. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H32O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4-hydroxybenzoate |
InChI |
InChI=1S/C23H32O3/c1-15-7-6-8-20-22(15,3)12-11-16(2)23(20,4)14-18-13-17(21(25)26-5)9-10-19(18)24/h9-10,13,16,20,24H,1,6-8,11-12,14H2,2-5H3/t16-,20+,22+,23+/m0/s1 |
InChI Key |
WNSIKCDGFAFGBP-DQOBCGMHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)C(=O)OC)O)CCCC2=C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)C(=O)OC)O)CCCC2=C)C |
Synonyms |
dictyoceratin-C |
Origin of Product |
United States |
Discovery and Isolation of Dictyoceratin C
Initial Isolation from Marine Sponges
The initial discovery and subsequent isolation of Dictyoceratin C have been reported from several species of marine sponges, highlighting the compound's prevalence within this phylum.
The marine sponge Dactylospongia elegans is a primary and recurring source for the isolation of this compound. nih.govd-nb.info Numerous chemical investigations of this sponge, collected from various marine environments such as the Indonesian and South China Seas, have consistently yielded this sesquiterpene phenol (B47542). nih.govresearchgate.net For instance, a study on an Indonesian specimen of Dactylospongia elegans led to the isolation of this compound, which was investigated for its potential as a hypoxia-selective growth inhibitor. nih.govmdpi.com Similarly, chemical analysis of D. elegans collected from the Xisha Islands of China also identified this compound among a suite of other related meroterpenoids. researchgate.netmdpi.com Another investigation of a Hawaiian specimen of Dactylospongia elegans also resulted in the isolation of this compound alongside several other known sesquiterpene quinones and hydroquinones. semanticscholar.org
Table 1: Isolation of this compound from Dactylospongia elegans
| Collection Location | Research Focus | Co-isolated Compounds | Reference(s) |
|---|---|---|---|
| Indonesia | Hypoxia-selective growth inhibition | Dictyoceratin A | nih.govmdpi.com |
| Xisha Islands, China | Antibacterial activity | Dictyoceratin A, Dictyoceratin B, Ilimaquinone (B159049) | researchgate.netmdpi.com |
| Hawaii, USA | BACE1 inhibition, Cytotoxicity | Ilimaquinone, Smenosponine, Dictyoceratin A, Dictyoceratin B | semanticscholar.org |
Beyond its primary source, this compound has also been isolated from other genera of marine sponges, namely Hyrtios and Spongia.
An investigation of a Hyrtios sp. sponge from the South China Sea led to the isolation of four meroterpenoids, including this compound. researchgate.netmdpi.comnih.gov In this study, this compound was evaluated for its cytotoxic and anti-invasive activities against human colorectal cancer cells. mdpi.comnih.gov
Specimens of the genus Spongia have also been identified as a source of this compound. A bioactive extract from a Philippine Spongia sp., which showed inhibitory activity against the lyase activity of DNA polymerase β, yielded this compound. nih.govnih.govmdpi.com Another study on a Spongia sp. collected from the Xisha Islands also reported the isolation of this compound. bvsalud.org
Table 2: Isolation of this compound from Other Sponge Species
| Sponge Species | Collection Location | Research Focus | Co-isolated Compounds | Reference(s) |
|---|---|---|---|---|
| Hyrtios sp. | South China Sea | Cytotoxicity, Anti-invasion activity | Hyrtamide A, Hyrfarnediol A | researchgate.netmdpi.comnih.gov |
| Spongia sp. | Philippines | DNA polymerase β inhibition | 17-O-Isoprenylthis compound, Ilimaquinone | nih.govnih.govmdpi.com |
Dactylospongia elegans as Primary Source
Related Natural Products and Derivatives
The chemical investigation of sponges yielding this compound often leads to the co-isolation of structurally related compounds and derivatives.
Dictyoceratin A is a closely related sesquiterpene phenol that is frequently isolated alongside this compound from the marine sponge Dactylospongia elegans. nih.govresearchgate.netsemanticscholar.org The structural similarity between Dictyoceratin A and this compound has prompted comparative studies, particularly regarding their biological activities. nih.govmdpi.comresearchgate.net For example, both compounds were found to inhibit the proliferation of human prostate cancer cells selectively under hypoxic conditions. nih.govmdpi.com
Table 3: Co-isolation of Dictyoceratin A with this compound
| Source Organism | Collection Location | Research Context | Reference(s) |
|---|---|---|---|
| Dactylospongia elegans | Indonesia | Hypoxia-selective growth inhibition | nih.govmdpi.com |
| Dactylospongia elegans | Xisha Islands, China | Antibacterial activity | researchgate.netmdpi.com |
17-O-Isoprenylthis compound is a derivative of this compound that has been isolated from the marine sponge Spongia sp. nih.govnih.gov It was discovered during the bioassay-directed fractionation of a sponge extract that exhibited inhibitory effects on the lyase activity of DNA polymerase β. nih.govmdpi.com The structure of this new compound was determined through spectroscopic methods and confirmed by the chemical conversion of this compound to its O-prenylated derivative. nih.gov
Table 4: Isolation of 17-O-Isoprenylthis compound
| Source Organism | Collection Location | Research Context | Co-isolated Compounds | Reference(s) |
|---|
Structural Elucidation Methodologies
Spectroscopic Techniques for Structure Determination
A suite of spectroscopic methods was employed to decode the complex structure of Dictyoceratin C. Each technique offered unique insights, and their combined data allowed for an unambiguous structural assignment. wiley.comscribd.com
NMR spectroscopy was fundamental to determining the carbon skeleton and the placement of protons within the this compound molecule. ox.ac.uk One-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in this process.
¹H NMR (Proton NMR) provided information on the chemical environment of hydrogen atoms. Key signals in the ¹H NMR spectrum of this compound, recorded in acetone-d₆, include aromatic protons observed at δ 7.77 (dd, J = 8.6, 2.0 Hz) and δ 7.69 (d, J = 2.0 Hz), and a series of signals in the aliphatic region, including characteristic singlets for methyl groups at δ 1.20 and δ 1.10. researchgate.net
¹³C NMR revealed the number and type of carbon atoms. The spectrum for this compound showed resonances corresponding to a ketone (δ 213.7), an ester carbonyl (δ 167.0), aromatic carbons, and numerous aliphatic carbons that form the sesquiterpenoid core. researchgate.net
Distortionless Enhancement by Polarization Transfer (DEPT) experiments were used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. vjs.ac.vnuvic.ca For instance, a DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique was vital for classifying the carbon signals observed in the ¹³C NMR spectrum. vjs.ac.vnuvic.ca
Heteronuclear Multiple Quantum Coherence (HMQC) , often used interchangeably with Heteronuclear Single Quantum Coherence (HSQC), established direct, one-bond correlations between protons and the carbon atoms they are attached to. uvic.calibretexts.org This 2D NMR experiment was critical for definitively assigning specific proton signals to their corresponding carbon signals in the complex aliphatic regions of the molecule. ox.ac.uklibretexts.org For example, it would link the proton signal of a specific methyl group to its carbon signal. libretexts.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in acetone-d₆)
| Position | ¹³C Chemical Shift (δ) researchgate.net | ¹H Chemical Shift (δ), Multiplicity (J in Hz) researchgate.net |
|---|---|---|
| 1 | 37.89 | 1.76-1.59 (m) |
| 2 | 21.8 | 2.18-2.13 (m), 1.35-1.25 (m) |
| 3 | 42.4 | 2.08-2.07 (m) |
| 4 | 213.7 | - |
| 5 | 51.1 | 3.06-3.03 (m) |
| 6 | 26.6 | 1.68-1.59 (m), 1.44 (dt, J=14.1, 3.3 Hz) |
| 7 | 39.6 | 1.96 (qd, J=13.0, 3.6 Hz) |
| 8 | 33.8 | 1.35-1.25 (m) |
| 9 | 49.7 | 1.15 (dd, J=12.3, 2.0 Hz) |
| 10 | 37.86 | - |
| 11 | 19.4 | 1.10 (s) |
| 12 | 21.4 | 1.20 (s) |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 1' | 121.8 | - |
| 2' | 130.0 | 7.69 (d, J=2.0 Hz) |
| 3' | 115.8 | 6.88 (d, J=8.6 Hz) |
| 4' | 161.1 | - |
| 5' | 135.2 | 7.77 (dd, J=8.6, 2.0 Hz) |
| 6' | 125.9 | - |
| C=O | 167.0 | - |
Mass spectrometry was essential for determining the molecular weight and elemental composition of this compound. nih.gov High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provides a highly accurate mass measurement, often to within a few parts per million (ppm). institut-kuhlmann.deuni-rostock.de This precision allows for the confident determination of the molecular formula. bioanalysis-zone.com For a related compound, Dictyoceratin-A, high-resolution ESI-TOF-MS gave a measured m/z of 477.3348 [M+Na]⁺, which corresponded to the calculated value of 477.3345 for the molecular formula C₃₀H₄₆O₃Na. mdpi.com Similar methods were applied to this compound to establish its molecular formula.
Tandem mass spectrometry (MS/MS or MSⁿ) techniques are used to fragment a selected precursor ion to generate product ions. nationalmaglab.org The fragmentation pattern provides valuable clues about the molecule's structure, helping to piece together different components and confirm the connectivity established by NMR. nih.govnationalmaglab.org Ion trap (IT) analyzers are particularly well-suited for performing multiple stages of fragmentation (MSⁿ). nih.gov
Table 2: High-Resolution Mass Spectrometry Data for a Related Dictyoceratin Analog
| Compound | Technique | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ | Inferred Molecular Formula |
|---|---|---|---|---|
| Dictyoceratin-A | HRMS (ESI-TOF) | 477.3345 | 477.3348 mdpi.com | C₃₀H₄₆O₃Na mdpi.com |
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound related to this compound showed characteristic absorption bands indicating the presence of a hydroxyl group (-OH) around 3291 cm⁻¹, C-H stretching of aliphatic groups at 2934 cm⁻¹, and a strong absorption for a carbonyl group (C=O) at 1680 cm⁻¹. nih.gov An absorption at 1601 cm⁻¹ suggested the presence of an aromatic ring. nih.gov This information corroborates the structural features deduced from NMR and MS data.
Table 3: Key Infrared (IR) Absorption Bands for a Dictyoceratin Analog
| Absorption Band (cm⁻¹) | Functional Group Interpretation nih.gov |
|---|---|
| 3291 | O-H Stretch (hydroxyl group) |
| 2934 | C-H Stretch (aliphatic) |
| 1680 | C=O Stretch (carbonyl, likely ester) |
| 1601 | C=C Stretch (aromatic ring) |
UV-Vis spectroscopy provides information about conjugated systems within a molecule. cabidigitallibrary.org The UV spectrum of a related phenolic terpene, xishaeleganin B, showed absorption maxima (λₘₐₓ) at 286 and 204 nm. researchgate.net These absorptions are characteristic of the electronic transitions within the phenolic (aromatic) portion of the molecule, confirming its presence. cabidigitallibrary.orgresearchgate.net
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for a Related Phenolic Terpene
| Compound | λₘₐₓ (nm) | Structural Interpretation |
|---|---|---|
| Xishaeleganin B | 286, 204 researchgate.net | Absorptions consistent with a phenolic moiety researchgate.net |
Infrared (IR) Spectroscopy
Determination of Absolute Stereochemistry
While spectroscopic methods can determine the relative arrangement of atoms, establishing the absolute stereochemistry (the precise 3D configuration at chiral centers) often requires other approaches. purechemistry.org For this compound, its absolute stereochemistry was conclusively determined through enantioselective total synthesis. nih.gov Researchers synthesized both possible enantiomers of the proposed structure. By comparing the optical rotation and other physical properties of the synthesized compounds with those of the natural product, they were able to assign the correct absolute configuration to the naturally occurring this compound. nih.gov
Application of Advanced Analytical Approaches
Beyond initial structure determination, advanced analytical strategies have been applied to study this compound. To investigate its biological mechanism of action, researchers synthesized probe molecules based on the elucidated structure of this compound and its analog, Dictyoceratin-A. nih.gov These probes were designed to identify the specific protein targets of the natural products within cancer cells. nih.gov This approach, which combines organic synthesis with biochemical analysis, represents an advanced application of the structural knowledge to explore the compound's function at a molecular level. nih.gov
Biosynthetic Pathways of Dictyoceratin C
Proposed Biosynthetic Origins in Marine Sponges
Dictyoceratin C has been isolated from marine sponges belonging to the order Dictyoceratida, including species from the genera Dactylospongia and Hyrtios. nih.govencyclopedia.pubrsc.orgnih.govmdpi.com The biosynthesis of this compound is of mixed origin, which is a common feature for meroterpenoids. rsc.org The carbon skeleton of this compound is assembled from two distinct biosynthetic routes: the mevalonic acid (MVA) pathway and the shikimate pathway. nih.govrsc.orgcopbela.orgwikipedia.org
The sesquiterpenoid portion, which constitutes the drimane (B1240787) skeleton, is derived from the mevalonate (B85504) pathway. wikipedia.orgwikipedia.org This pathway produces the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These units are sequentially condensed to form the 15-carbon precursor, Farnesyl Pyrophosphate (FPP), which is the direct precursor to the sesquiterpene core of this compound. nih.gov
The hydroquinone (B1673460) moiety of this compound is proposed to originate from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and other aromatic compounds in many organisms. copbela.org The initial step in the formation of the complete meroterpenoid structure is believed to be the farnesylation of a precursor aromatic ring, which is derived from this pathway. encyclopedia.pub
Enzymatic Mechanisms and Precursor Studies
The proposed biosynthetic mechanism for this compound and related compounds commences after the formation of the primary precursors from the mevalonate and shikimate pathways. While specific enzymes governing the biosynthesis of this compound have not been fully characterized, the pathway is hypothesized based on studies of other marine sesquiterpenoids. nih.govencyclopedia.pub
The key enzymatic steps are believed to be:
Farnesylation: The process is initiated by the enzymatic attachment of the farnesyl group from FPP to the aromatic precursor of the hydroquinone moiety. encyclopedia.pub
Cyclization Cascade: Following farnesylation, the linear farnesyl chain is folded within the active site of a specific terpene cyclase. encyclopedia.pubbeilstein-journals.org An electrophilic attack is thought to trigger a concerted cyclization cascade, leading to the formation of a bicyclic carbocationic intermediate. nih.govencyclopedia.pub
Rearrangements and Termination: This highly reactive intermediate can then be stabilized through a series of rearrangements, such as Wagner-Meerwein hydride and methyl shifts, to yield the characteristic drimane carbon skeleton. nih.govencyclopedia.pub The final steps would involve deprotonation to form the stable final structure. encyclopedia.pub
The stereochemical diversity observed among marine sesquiterpenoids, including this compound, may be attributed to the specific binding preferences of the precursor within the active site of a single cyclase enzyme. encyclopedia.pub Alternatively, the presence of multiple synthase enzymes, each capable of producing a range of products with different stereochemistries, could also account for this diversity. encyclopedia.pub
Precursor studies for similar sesquiterpenoid hydroquinones support Farnesyl Pyrophosphate (FPP) as the key precursor for the terpene unit. nih.gov The aromatic precursor is a derivative of the shikimate pathway, though its exact structure before farnesylation is part of the ongoing investigation into this class of compounds.
Chemical Synthesis of Dictyoceratin C and Analogs
Total Synthesis Strategies
The total synthesis of Dictyoceratin C has been a significant achievement, providing access to the compound for research purposes and allowing for the confirmation of its absolute stereochemistry.
The enantioselective total synthesis of (+)-Dictyoceratin C has been successfully executed, a crucial step that also confirmed the absolute stereochemistry of the natural product. nih.govresearchgate.net This synthetic achievement provides a renewable source of the compound, overcoming the limitations of isolation from marine sponges. mdpi.com
An interesting discovery from the total synthesis studies was that the unnatural enantiomer of this compound exhibited hypoxia-selective growth inhibitory activity against human prostate cancer DU-145 cells, similar to the natural (+)-enantiomer. nih.govresearchgate.net This suggests that the chiral decalin core of the molecule may not be the primary determinant for its mode of action. researchgate.netnih.gov Instead, it is hypothesized that the para-hydroxybenzoyl ester moiety of the side chain is the key pharmacophore. researchgate.net
The synthesis of this compound has spurred advancements in chemical methodology. Key transformations in the synthetic route include the Wittig olefination to construct the exo-methylene group. mdpi.comresearchgate.net This reaction, which converts a ketone or aldehyde to an alkene, is a powerful tool in natural product synthesis. unigoa.ac.inresearchgate.net
The synthesis of the aromatic ring-modified analogs involved several important reactions. For instance, the creation of an octyl ester analog and a propargyl amide analog from a common intermediate was achieved through Wittig olefination followed by condensation with either n-octanol or propargylamine. mdpi.com The synthesis also employed reagents such as thionyl chloride (SOCl₂) for esterification and potassium hexamethyldisilazide (KHMDS), a strong base, to facilitate the Wittig reaction. mdpi.com
Table 1: Key Reagents in the Synthesis of this compound and Analogs
| Reagent | Abbreviation | Purpose in Synthesis |
|---|---|---|
| Methyltriphenylphosphonium bromide | Ph₃PCH₃Br | Reagent for Wittig olefination |
| Potassium hexamethyldisilazide | KHMDS | Base for deprotonating the phosphonium (B103445) salt in the Wittig reaction |
| Thionyl chloride | SOCl₂ | Used in the condensation reaction to form esters |
| n-Octanol | Reactant for the synthesis of the octyl ester analog | |
| Propargylamine | Reactant for the synthesis of the propargyl amide analog | |
| Palladium on carbon | Pd-C | Catalyst for hydrogenation reactions |
Enantioselective Total Synthesis
Analog Synthesis for Research Purposes
To understand the relationship between the structure of this compound and its biological activity, a variety of analogs have been synthesized. nih.govresearchgate.net These synthetic modifications have been instrumental in identifying the key functional groups required for its activity and in the development of chemical probes to identify its cellular target. researchgate.netsciprofiles.com
The biological evaluation of these synthesized analogs has revealed that the exo-olefin, the phenolic hydroxyl group, and the methyl ester moiety are all important for the hypoxia-selective growth inhibitory activities of this compound. nih.govresearchgate.net For instance, hydrogenation of the exo-olefin to the corresponding saturated analogs or isomerization to an internal olefin led to a significant decrease in activity. researchgate.net Similarly, alkylation of the phenolic hydroxyl group to a methyl ether also diminished the compound's potency. researchgate.net
Of particular significance was the synthesis of a propargyl amide analog. mdpi.com This analog was designed as a chemical probe for target identification studies. mdpi.comsciprofiles.com By replacing the methyl ester with a propargyl amide, researchers created a molecule that retained the essential biological activity of the parent compound and could be used to covalently label its binding partners in cells. mdpi.commdpi.com This approach successfully led to the identification of RNA polymerase II-associated protein 3 (RPAP3) as a direct binding target of this compound. sciprofiles.commdpi.com
Table 2: Summary of this compound Analogs and Their Significance
| Analog Type | Modification | Purpose/Key Finding |
|---|---|---|
| Exo-olefin modified | Hydrogenation or isomerization of the double bond | Revealed the importance of the exo-methylene for biological activity. |
| Aromatic ring modified | Alkylation of the phenolic hydroxyl group | Showed that the free hydroxyl group is crucial for activity. |
| Ester/Amide modified | Replacement of the methyl ester with a propargyl amide | Created a probe molecule that retained activity and was used to identify the cellular target, RPAP3. |
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophoric Moieties
Pharmacophoric analysis of Dictyoceratin C has revealed that specific parts of its molecular structure are vital for its bioactivity. These key moieties contribute significantly to its ability to inhibit the growth of cancer cells, especially under hypoxic conditions. nih.govmdpi.com
Role of Exo-olefin
The exo-olefin group at position C-4 of the decalin ring in this compound is a critical determinant of its hypoxia-selective growth inhibitory activity. nih.govresearchgate.net Modifications to this functional group have been shown to impact the compound's effectiveness. For instance, hydrogenation of the exo-olefin to yield the 3,4-dihydro analog resulted in a significant decrease in activity. nih.gov Similarly, isomerization of the exo-olefin to an internal olefin also led to a reduction in potency. nih.gov This suggests that the presence and specific placement of the exocyclic double bond are crucial for the biological action of this compound. nih.govmdpi.com
Significance of Hydroxyl and Methyl Ester Groups
The phenolic hydroxyl and methyl ester groups on the aromatic ring of this compound are also important for its biological activity. nih.govresearchgate.netnih.gov Studies have shown that these functional groups are key to the compound's anti-invasive and hypoxia-selective growth inhibitory properties. mdpi.comnih.gov Alkylation of the phenolic hydroxyl group to a methyl ether analog resulted in a loss of activity, highlighting the importance of the free hydroxyl group. nih.gov While the substitution of the methyl ester with a propargyl amide was found to be an effective modification for creating probe molecules for target identification, it underscores the role of this part of the molecule in interacting with its biological targets. researchgate.netnih.gov The presence of both the hydroxyl and methyl ester groups is considered a key factor for the compound's ability to inhibit VEGFR expression. mdpi.comnih.gov
Importance of the Para-hydroxybenzoyl Ester Moiety
The para-hydroxybenzoyl ester moiety has been identified as a significant pharmacophore for the hypoxia-selective growth inhibitory activity of this compound. nih.govresearchgate.netnih.gov This part of the molecule is believed to play a crucial role in the compound's mechanism of action, which involves the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) accumulation under hypoxic conditions. nih.govnih.gov SAR studies comparing this compound with other sesquiterpene phenols have consistently pointed to the para-hydroxybenzoyl ester as a key contributor to its specific biological effects. mdpi.comnih.gov
Stereochemical Influence on Activity
The three-dimensional arrangement of atoms in this compound, its stereochemistry, also plays a role in its biological activity, although some aspects are more critical than others.
Activity of Unnatural Enantiomers
Rational Design of Modified Analogs
The exploration of the structure-activity relationship (SAR) of this compound has been a focal point of research to develop more potent and selective analogs. mdpi.com These studies have systematically modified key functional groups within the molecule to understand their contribution to its biological activity, particularly its hypoxia-selective growth inhibitory effects. mdpi.comresearchgate.net The primary areas of modification have centered on the aromatic ring's substituents, the exo-olefin, and the decalin core. mdpi.com
Initial investigations suggested that the para-hydroxybenzoyl ester moiety of the side chain is a significant pharmacophore, while the chiral decalin portion might have a less critical role in its primary activity. mdpi.com To further elucidate the SAR, a series of analogs were synthesized by altering specific functionalities. mdpi.comresearchgate.net
Modifications of the Aromatic Ring and Decalin Moiety
Research has focused on modifying the methyl ester, the hydroxyl group on the aromatic ring, the exo-olefin, and the C-8 methyl groups in the decalin part of this compound. mdpi.com Biological evaluations of these synthesized analogs have revealed that the exo-olefin, the hydroxyl group, and the methyl ester moieties are crucial for the hypoxia-selective growth inhibitory activities. mdpi.comresearchgate.net
For instance, substitution at the methyl ester position has been explored to create probe molecules for identifying cellular targets. researchgate.net Replacing the methyl ester with a propargyl amide in a related compound, dictyoceratin A, was found to be an effective modification for this purpose. researchgate.net
Further synthetic modifications have provided insights into the importance of various structural features. The following table summarizes some of the key rationally designed analogs and the research findings associated with their biological activity.
| Compound/Analog | Structural Modification | Key Research Finding | Reference |
|---|---|---|---|
| This compound | Natural Product | Exhibits hypoxia-selective growth inhibitory activity. mdpi.com The para-hydroxybenzoyl ester moiety is considered a key pharmacophore. mdpi.com | mdpi.commdpi.com |
| Methyl Ether Analog (7) | Methylation of the hydroxyl group on the aromatic ring. | Demonstrated the importance of the free hydroxyl group for biological activity. | researchgate.net |
| Internal Olefin Analog (13) | Isomerization of the exo-olefin to an internal olefin. | Showed the significance of the exo-olefin for maintaining potent activity. | researchgate.net |
| 17-O-alkylated and 18-O-alkylated Analogs (8-11) | Alkylation of the hydroxyl groups in the decalin ring. | These modifications were part of a broader effort to understand the role of the decalin moiety. | researchgate.net |
These studies collectively indicate that the specific arrangement of the exo-olefin and the substituents on the aromatic ring (the hydroxyl and methyl ester groups) are critical for the hypoxia-selective antiproliferative effects of this compound. mdpi.comresearchgate.net The rational design and synthesis of these analogs have been instrumental in mapping the pharmacophore and guiding future efforts to develop dictyoceratin-based compounds with potentially enhanced therapeutic properties. mdpi.com
Molecular Mechanisms of Action
Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Accumulation
Under hypoxic conditions, cancer cells rely on the transcription factor Hypoxia-Inducible Factor-1 (HIF-1) to adapt and survive. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). nih.gov The stability and accumulation of HIF-1α are critical for the activation of genes involved in angiogenesis, glucose metabolism, and cell proliferation, which are essential for tumor progression. sci-hub.stmdpi.com
Dictyoceratin C has been shown to inhibit the accumulation of HIF-1α in cancer cells cultured under hypoxic conditions. nih.govresearchgate.net This inhibition prevents the formation of the active HIF-1 complex, thereby suppressing the transcription of its target genes. nih.gov The reduction in HIF-1α levels is a key factor contributing to the hypoxia-selective growth inhibition observed with this compound treatment. nih.govresearchgate.net
Identification of Molecular Targets
To elucidate the precise mechanism by which this compound reduces HIF-1α levels, researchers have worked to identify its direct molecular targets within the cell.
RNA Polymerase II-Associated Protein 3 (RPAP3)
Through the use of synthesized probe molecules of this compound, RNA Polymerase II-Associated Protein 3 (RPAP3) has been identified as a direct binding target. nih.govmdpi.comnih.gov RPAP3, also known as Tah1 in yeast, is a component of a larger protein complex and plays a crucial role in the assembly and stability of other protein complexes. nih.govresearchgate.net Studies have confirmed that this compound exerts its biological activity by binding to RPAP3. tandfonline.comtandfonline.com Specifically, it is suggested that this compound binds to the TPR1 domain of RPAP3. tandfonline.com
Interaction with the R2TP/Prefoldin-like (PEDL) Complex
RPAP3 is a core component of the R2TP/Prefoldin-like (PEDL) complex, also known as the PAQosome. nih.govresearchgate.netbiorxiv.org This complex is a chaperone machine that collaborates with Heat Shock Protein 90 (HSP90) to facilitate the assembly and stability of various protein complexes, including RNA polymerase II and phosphatidylinositol 3-kinase-related kinases (PIKKs). nih.govfrontiersin.orgmdpi.com The R2TP complex itself consists of four main subunits: RUVBL1, RUVBL2, RPAP3, and PIH1D1. researchgate.netbiorxiv.org The interaction of this compound with RPAP3 disrupts the function of this entire complex. nih.gov
Downstream Signaling Pathway Modulation
The binding of this compound to RPAP3 and the subsequent disruption of the R2TP/PEDL/HSP90 complex triggers a cascade of downstream effects on critical signaling pathways that regulate cell growth and survival.
Inhibition of mTOR Stabilization
One of the key clients of the R2TP/PEDL/HSP90 chaperone complex is the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and metabolism. nih.govnih.govmdpi.com The R2TP/PEDL/HSP90 complex is essential for the stabilization of newly synthesized mTOR. nih.gov By binding to RPAP3, this compound is proposed to inhibit the proper functioning of this chaperone system, leading to the destabilization and dysfunction of mTOR. nih.govresearchgate.net This inhibition of mTOR signaling is a crucial step in the pathway leading to reduced HIF-1α accumulation. nih.gov
Preclinical Research on Biological Activities
Hypoxia-Selective Growth Inhibition in Cancer Cell Lines
A significant area of research has been the ability of Dictyoceratin C to selectively inhibit the growth of cancer cells in hypoxic (low oxygen) environments, a common feature of solid tumors that contributes to their aggressiveness and resistance to therapy. researchgate.netresearchgate.net This selective activity is primarily linked to its ability to inhibit the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key protein that helps cancer cells adapt to and thrive in hypoxic conditions. researchgate.netnih.gov
The human prostate cancer cell line DU145 has been a key model for investigating the effects of this compound. researchgate.netnih.gov Research has shown that this compound inhibits the proliferation of DU145 cells in a dose-dependent manner, with this inhibitory effect being significantly more pronounced under hypoxic conditions compared to normal oxygen levels (normoxia). researchgate.netnih.gov This hypoxia-selective growth inhibition occurs at concentrations ranging from 1.0 to 10 µM. researchgate.netnih.gov The mechanism behind this selectivity involves the suppression of HIF-1α accumulation. nih.gov By preventing the stabilization of HIF-1α, this compound also reduces the expression of downstream target genes that are crucial for tumor survival and angiogenesis, such as hexokinase 2 (HK2) and vascular endothelial growth factor (VEGF). nih.gov
| Parameter | Observation | Reference |
|---|---|---|
| Selective Growth Inhibition | Inhibits proliferation more effectively under hypoxic conditions than normoxic conditions. | researchgate.netnih.gov |
| Effective Concentration | 1.0 to 10 µM. | researchgate.netnih.gov |
| Mechanism of Action | Inhibits the accumulation of HIF-1α protein under hypoxia. | nih.gov |
| Downstream Effects | Reduces expression of HIF-1α target genes, including HK2 and VEGF. | nih.gov |
To understand the precise molecular target of this compound, researchers have focused on RNA Polymerase II Associated Protein 3 (RPAP3). nih.gov Studies have identified RPAP3 as the direct molecular target of this compound. nih.gov This was elucidated through experiments involving the manipulation of RPAP3 levels in DU145 cells.
When RPAP3 was "knocked down" (its expression reduced), the cells exhibited a phenotype similar to cells treated with this compound, including reduced expression of HIF-1α, HK2, and VEGF. nih.gov Conversely, when RPAP3 was overexpressed in DU145 cells, the cells showed resistance to the hypoxia-selective growth inhibition induced by the closely related compound, Dictyoceratin-A, which shares the same target. nih.gov This resistance indicates that the increased presence of the target protein, RPAP3, negates the inhibitory effect of the compound. nih.gov These findings suggest that this compound functions by binding to RPAP3, which disrupts a larger protein complex (the R2TP/PEDL/HSP90 complex) responsible for stabilizing other proteins like mTOR, ultimately leading to the reduced accumulation of HIF-1α. nih.gov
| Experimental Condition | Effect on Cells | Implication for Mechanism | Reference |
|---|---|---|---|
| RPAP3 Knockdown | Reduced expression of HIF-1α, HK2, and VEGF; mimics treatment with this compound. | Confirms RPAP3 is a key component in the pathway affected by the compound. | nih.gov |
| RPAP3 Overexpression | Conferred resistance to the growth-inhibitory effects of the compound under hypoxia. | Provides strong evidence that RPAP3 is the direct molecular target. | nih.gov |
Studies in Human Prostate Cancer DU145 Cells
In Vivo Antitumor Efficacy in Murine Models
The promising results from cell-based assays led to the evaluation of this compound's antitumor efficacy in living organisms.
In vivo studies were conducted using mice that had been subcutaneously implanted with Sarcoma S180 (S180) cells, a common murine tumor model. researchgate.netnih.govresearchgate.net Oral administration of this compound demonstrated potent antitumor effects. nih.govresearchgate.net In these studies, treatment with this compound led to a significant, dose-dependent inhibition of the growth of the implanted tumors. researchgate.netresearchgate.net Specifically, at a dose of 50 mg/kg, this compound was found to reduce the final tumor weight by approximately 90% compared to the untreated control group. researchgate.netresearchgate.net
| Model | Finding | Quantitative Result | Reference |
|---|---|---|---|
| Sarcoma S180 Allograft | Oral administration inhibited tumor growth. | ~90% reduction in tumor weight at 50 mg/kg compared to control. | researchgate.netresearchgate.net |
Enzyme Inhibition Studies (e.g., DNA Polymerase β Lyase Activity)
In addition to its effects on hypoxia signaling pathways, this compound has been investigated for its ability to inhibit specific enzymes. Bioassay-directed fractionation of an extract from the marine sponge Spongia sp. identified this compound as an inhibitor of the lyase activity of DNA polymerase β. mdpi.comacs.org DNA polymerase β is a key enzyme in the base excision repair (BER) pathway, which corrects DNA damage. tmc.edumdpi.comresearchgate.netnih.gov The lyase activity of this enzyme is responsible for removing a sugar-phosphate residue during the repair process. tmc.edumdpi.com While the study identified this compound as an inhibitor of this specific enzymatic function, it was reported as inactive in the final assays for determining specific IC₅₀ values, whereas the co-isolated compound ilimaquinone (B159049) was active. mdpi.comacs.org
Analytical Methodologies for Research and Development
Bioassay-Guided Fractionation and Purification Techniques
Dictyoceratin C, a sesquiterpene phenol (B47542), is a marine natural product isolated from sponges such as Dactylospongia elegans. researchgate.netresearchgate.netsemanticscholar.org The initial discovery and isolation of this compound are often accomplished through bioassay-guided fractionation. researchgate.net This process involves methodically separating the crude extract of the marine sponge into various fractions. researchgate.netresearchgate.net
Each fraction is then tested for a specific biological activity, such as the ability to selectively inhibit the growth of cancer cells under hypoxic (low oxygen) conditions. researchgate.netresearchgate.net The fractions that show the desired activity are then subjected to further rounds of separation and testing. researchgate.net This iterative process continues, progressively narrowing down the components until a pure, active compound is isolated. researchgate.netresearchgate.net The activity of metabolite compounds against cell lines like PANC-1 is used to guide this separation. researchgate.net This approach ensures that the chemical isolation efforts are focused solely on the molecules responsible for the biological effect of interest, ultimately leading to the identification of compounds like this compound. researchgate.net
Chromatographic Separation Methods (e.g., Column Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are fundamental to the isolation and purification of this compound from the complex mixtures present in sponge extracts. vjs.ac.vnsmmu.edu.cnbvsalud.org
Column Chromatography: This is a primary method used for the large-scale separation of compounds. uspbpep.com In the purification of this compound and its analogs, silica (B1680970) gel is commonly used as the stationary phase. researchgate.netnih.govnih.gov The crude or partially purified extract is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. researchgate.netnih.gov Separation occurs as different compounds travel down the column at different rates based on their polarity and interaction with the stationary phase. ttu.edu
Examples of solvent systems used in the column chromatography of this compound and its precursors include:
n-hexane/AcOEt (ethyl acetate) in various ratios (e.g., 8:1, 5:1, 4:1, 3:1). researchgate.netnih.gov
CHCl₃/MeOH/H₂O (chloroform/methanol/water) mixtures (e.g., 60:3:1, 30:3:1, 15:3:1). researchgate.netnih.gov
Thin-Layer Chromatography (TLC): TLC is a critical tool used to monitor the progress of reactions and the separation efficiency of column chromatography. khanacademy.orglibretexts.org It is performed on a glass plate coated with a thin layer of a stationary phase, typically silica gel. khanacademy.orgglobalresearchonline.net A small amount of the sample is spotted onto the plate, which is then placed in a chamber with a solvent. globalresearchonline.net As the solvent moves up the plate by capillary action, it separates the components of the sample. khanacademy.org Spots on the TLC plates can be visualized by spraying with reagents like acidic p-anisaldehyde or phosphomolybdic acid solution, followed by heating. nih.gov
Advanced Spectroscopic Characterization
Once this compound is purified, its chemical structure is determined using a combination of advanced spectroscopic techniques. dntb.gov.ua These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment.
¹³C-NMR (Carbon-13 NMR): This method reveals the number and types of carbon atoms within the molecular framework.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): Often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the compound. nih.govmdpi.com This allows for the precise determination of the molecular formula. nih.gov
The collective data from these spectroscopic methods allows researchers to piece together the exact structure of this compound.
| Technique | Reported Data for this compound |
|---|---|
| ¹H-NMR (500 MHz, acetone-d₆) | δ: 7.77 (1H, dd, J = 8.6, 2.0 Hz), 7.69 (1H, d, J = 2.0 Hz), 6.88 (1H, d, J = 8.6 Hz), 3.06-3.03 (1H, m), 2.81 (1H, d, J = 14.3 Hz), 2.76 (1H, d, J = 14.3 Hz), 2.65 (1H, td, J = 14.0, 7.1 Hz), 2.27 (1H, dd, J = 14.0, 2.0 Hz), 2.18-2.13 (1H, m), 2.08-2.07 (1H, m), 1.96 (1H, qd, J = 13.0, 3.6 Hz), 1.76- 1.59 (3H, m), 1.44 (1H, dt, J = 14.1, 3.3 Hz), 1.35-1.25 (2H, m), 1.20 (3H, s), 1.15 (1H, dd, J = 12.3, 2.0 Hz), 1.10 (3H, s) researchgate.net |
| ¹³C-NMR (125 MHz, acetone-d₆) | δ: 213.7, 167.5, 162.0, 134.8, 130.7, 124.5, 122.6, 117.1, 73.9, 49.0, 47.2, 44.3, 37.7, 37.3, 32.0, 26.1, 26.0, 21.7, 19.3, 19.1, 17.5 researchgate.net |
| HRMS (ESI-TOF) | m/z: 435 [M + Na]⁺, Calculated for C₂₅H₃₂O₅Na: 435.2147, Found: 435.2168 nih.gov |
Target Identification Methodologies
Identifying the specific cellular protein that a compound like this compound binds to is crucial for understanding its mechanism of action. researchgate.netmdpi.com This process often involves the design and use of specialized chemical tools and biological screening systems.
To identify the molecular target of this compound, researchers synthesize "probe molecules". researchgate.netmdpi.comnih.gov These are modified versions of the natural product, designed to retain biological activity while incorporating a special chemical tag or linker. nih.govnih.gov This tag allows the probe to be captured and identified after it has bound to its target protein inside a cell.
The synthesis of these probes is guided by structure-activity relationship (SAR) studies, which determine which parts of the this compound molecule are essential for its activity. nih.govencyclopedia.pub For instance, studies showed that substituting the methyl ester group with a propargyl amide was an effective modification for creating a probe molecule. nih.govnih.govencyclopedia.pub This propargyl group can participate in "click chemistry" reactions, allowing for the attachment of a biotin (B1667282) tag, which is used for affinity purification. nih.gov Three different types of probe molecules, often designated Probe A, B, and C, were synthesized to investigate their binding properties under different cellular conditions. nih.govmdpi.com
Phage display technology is a powerful method used to screen for protein-protein interactions. In the context of this compound, it was used to identify its binding target from a vast library of peptides displayed on the surface of bacteriophages (viruses that infect bacteria). nih.govmdpi.comtandfonline.com
The process, known as biopanning, involves immobilizing the synthesized probe molecule and exposing it to a T7 phage display library, which expresses a multitude of different peptides. tandfonline.com Phages that display a peptide capable of binding to the this compound probe will stick to it, while non-binding phages are washed away. The bound phages are then eluted and amplified. After several rounds of this selection process, the peptides on the successful phages are sequenced, and their corresponding proteins are identified. tandfonline.com Through this method, RNA polymerase II-associated protein 3 (RPAP3) was identified as a direct binding protein of this compound. nih.govmdpi.comtandfonline.comsciprofiles.com
Western blot analysis is a key immunological technique used to detect specific proteins in a sample and to quantify changes in their expression levels. researchgate.netresearchgate.netthermofisher.com In the study of this compound, this method has been used to validate its biological effects and confirm its molecular target. nih.gov
Researchers treated cancer cells (like the human prostate cancer cell line DU145) with this compound and then prepared cell lysates. nih.gov These lysates were run on a gel to separate the proteins by size, transferred to a membrane, and then probed with specific primary antibodies that recognize the target proteins. nih.govresearchgate.net A secondary antibody linked to an enzyme is then used to generate a detectable signal, allowing for the visualization and quantification of the protein bands. nih.govbio-rad.com
| Protein | Effect of this compound Treatment | Effect of RPAP3 Knockdown | Reference |
|---|---|---|---|
| HIF-1α (Hypoxia-Inducible Factor-1α) | Expression Reduced | Expression Reduced | nih.gov |
| HK2 (Hexokinase-2) | Expression Reduced | Expression Reduced | nih.gov |
| VEGF (Vascular Endothelial Growth Factor) | Expression Reduced | Expression Reduced | nih.gov |
| RPAP3 (RNA polymerase II-associated protein 3) | Binds to compound | Expression Reduced (by siRNA) | nih.gov |
Future Research Directions and Translational Challenges
Elucidation of Remaining Mechanistic Complexities
Initial studies have identified Dictyoceratin C as a hypoxia-selective growth inhibitor that targets the RNA polymerase II-associated protein 3 (RPAP3). nih.govnih.gov It is understood that this compound binds to RPAP3 near its TRP1 domain, which disrupts the R2TP/PEDL/HSP90 complex. nih.govmdpi.com This disruption leads to a downstream dysfunction of the mammalian target of rapamycin (B549165) (mTOR) and a subsequent reduction in the accumulation of hypoxia-inducible factor-1α (HIF-1α). nih.govmdpi.com HIF-1α is a critical transcription factor for tumor adaptation to hypoxic environments. nih.gov
However, the precise molecular interactions and the full scope of downstream effects are not yet fully understood. Future research should focus on:
High-resolution structural analysis: Determining the crystal structure of this compound in complex with RPAP3 would provide a detailed map of the binding interface. This could elucidate the specific amino acid residues crucial for the interaction and guide the design of more potent and selective inhibitors. tandfonline.com
Comprehensive signaling pathway analysis: While the impact on the mTOR and HIF-1α pathways is established, a broader investigation into other signaling cascades affected by RPAP3 inhibition is necessary. nih.gov This could reveal additional mechanisms contributing to its anticancer effects or identify potential off-target effects.
Role in protein complex assembly: The R2TP complex, of which RPAP3 is a part, is a co-chaperone for HSP90 and is involved in the assembly of several critical protein complexes, including nuclear RNA polymerases and PIKKs (phosphatidylinositol 3-kinase-like kinases). tandfonline.com A deeper understanding of how this compound's interference with RPAP3 affects the assembly and function of these various complexes is a critical area for future investigation.
Exploration of Novel Therapeutic Applications
The primary therapeutic application explored for this compound has been in cancer, owing to its hypoxia-selective cytotoxicity. nih.govnih.gov It has demonstrated potent in vivo antitumor effects in mice subcutaneously inoculated with sarcoma S180 cells. researchgate.netmdpi.com The compound's ability to inhibit the proliferation of cancer cells under hypoxic conditions makes it a promising candidate for treating solid tumors, which often contain hypoxic regions resistant to conventional therapies. nih.govnih.gov
Beyond its current focus, the mechanism of action of this compound suggests potential for other therapeutic applications:
Diseases involving upregulated HIF-1α: Conditions other than cancer, such as certain inflammatory diseases and ischemic disorders, are also characterized by elevated HIF-1α levels. The potential of this compound to modulate the HIF-1 pathway could be explored in these contexts.
Disorders related to R2TP/HSP90 dysfunction: Given that the R2TP/HSP90 chaperone system is involved in the stability and function of a wide range of client proteins, its disruption by this compound could have therapeutic implications in diseases where these client proteins are dysregulated. researchgate.net
Overcoming Supply Limitations through Synthetic Approaches
A significant hurdle for the clinical development of many marine natural products, including this compound, is the limited supply from natural sources. researchgate.netulb.ac.be The compound is isolated from marine sponges, such as those of the Dactylospongia and Spongia genera, but the yields are often low, and large-scale harvesting is ecologically unsustainable. nih.govrsc.orgmdpi.com
To address this "supply problem," synthetic approaches are paramount. Key areas of focus include:
Total Synthesis: The total synthesis of this compound has been achieved, providing a viable alternative to isolation from natural sources. tandfonline.commdpi.com Further optimization of synthetic routes to improve yield and reduce cost is an ongoing necessity for producing the quantities required for extensive preclinical and potential clinical studies. rsc.org
Analog Synthesis for Structure-Activity Relationship (SAR) Studies: Synthesis allows for the creation of structurally modified analogs of this compound. researchgate.net These analogs are crucial for conducting SAR studies to identify the key chemical moieties responsible for its biological activity. For instance, research has indicated that the exo-olefin, hydroxyl, and methyl ester groups are important for its hypoxia-selective growth inhibitory activities. researchgate.net This knowledge can guide the design of more potent and drug-like derivatives.
Development of Novel RPAP3 Inhibitors
This compound is one of the first-in-class inhibitors of RPAP3. nih.gov This opens up a new avenue for targeted therapy. Future research should leverage the structural and mechanistic understanding of this compound to develop novel RPAP3 inhibitors.
This can be approached through:
Structure-Based Drug Design: Using the (yet to be fully determined) high-resolution structure of the this compound-RPAP3 complex, computational methods can be employed to design new small molecules that bind with higher affinity and specificity.
Fragment-Based Screening: This technique involves identifying small chemical fragments that bind to the target protein and then growing or combining them to create a lead compound. This can be a powerful method for exploring the chemical space around the this compound binding site on RPAP3.
Integration of Computational and AI-Driven Approaches in Drug Discovery
Modern drug discovery heavily relies on computational and artificial intelligence (AI) driven methods to accelerate the process and reduce costs. mdpi.comsilicos-it.be For the development of this compound and other RPAP3 inhibitors, these approaches are invaluable.
Key applications include:
Virtual Screening: AI-powered virtual screening can computationally test vast libraries of chemical compounds to identify those likely to bind to RPAP3. mdpi.com This can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.
Predictive Modeling: Machine learning models can be trained on existing data to predict the bioactivity, toxicity, and pharmacokinetic properties of new this compound analogs. nih.govaccc-cancer.org This can help prioritize the most promising candidates for synthesis and further testing.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency for RPAP3 and favorable drug-like characteristics.
Target Identification and Validation: While RPAP3 is the known target, computational approaches can help to predict other potential binding partners and off-target effects, providing a more complete picture of the compound's biological activity. tandfonline.com The use of phage display technology has already been instrumental in identifying RPAP3 as the direct binding protein of dictyoceratin. tandfonline.com
The table below summarizes the key research findings related to this compound.
| Research Area | Key Findings | Citations |
| Mechanism of Action | Inhibits cancer cell growth under hypoxic conditions by targeting RNA polymerase II-associated protein 3 (RPAP3). | nih.govnih.gov |
| Binds to the TRP1 domain of RPAP3, disrupting the R2TP/PEDL/HSP90 complex. | nih.govmdpi.com | |
| Leads to dysfunction of mTOR and reduced accumulation of HIF-1α. | nih.govmdpi.com | |
| Therapeutic Application | Shows potent in vivo antitumor effects in mouse models of sarcoma. | researchgate.netmdpi.com |
| Potential for treating solid tumors with hypoxic regions. | nih.govnih.gov | |
| Supply | Isolated from marine sponges like Dactylospongia and Spongia species. | nih.govmdpi.com |
| Total synthesis has been achieved, enabling a sustainable supply. | tandfonline.commdpi.comrsc.org | |
| Structure-Activity | The exo-olefin, hydroxyl, and methyl ester moieties are important for activity. | researchgate.net |
Q & A
Q. What are the key methodologies for synthesizing and characterizing Dictyoceratin C?
Answer: Synthesis typically involves multi-step organic reactions, with characterization via spectroscopic techniques (e.g., NMR, MS) and chromatographic purity validation. Ensure reproducibility by documenting reaction conditions (solvents, catalysts, temperatures) and verifying spectral data against known standards .
Q. How can researchers isolate this compound from natural sources with high yield and purity?
Answer: Use bioassay-guided fractionation combined with liquid-liquid partitioning, column chromatography (e.g., silica gel, HPLC), and preparative TLC. Optimize extraction solvents (e.g., methanol, dichloromethane) and validate purity via HPLC-UV/ELSD .
Q. What structural analysis techniques are critical for confirming this compound’s molecular configuration?
Answer: X-ray crystallography (for single crystals), 2D-NMR (COSY, HSQC, HMBC), and computational modeling (DFT for stereochemistry) are essential. Cross-reference data with published spectra to resolve ambiguities in functional group assignments .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
Answer: Use cell-based assays (e.g., cytotoxicity, apoptosis) with appropriate controls (vehicle, positive/negative). Standardize IC50 calculations via dose-response curves and validate results across multiple cell lines to assess specificity .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating this compound’s mechanism of action?
Answer: Employ proteomics (e.g., SILAC, phosphoproteomics) and transcriptomics (RNA-seq) to identify target pathways. Validate findings using CRISPR/Cas9 knockouts or siRNA silencing in relevant disease models. Ensure statistical rigor with triplicate biological replicates .
Q. How can in vivo pharmacokinetic studies of this compound be optimized to address bioavailability challenges?
Answer: Conduct ADMET profiling early (e.g., microsomal stability, plasma protein binding). For in vivo models, use LC-MS/MS for plasma concentration monitoring and compartmental modeling (non-linear mixed effects) to estimate absorption rates .
Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound?
Answer: Perform systematic reviews (PRISMA guidelines) to aggregate data, followed by meta-analysis to quantify heterogeneity. Investigate confounding variables (e.g., assay protocols, compound purity) via sensitivity analysis .
Q. How can researchers assess this compound’s synergistic effects with existing therapeutics?
Answer: Use combination index (CI) models (e.g., Chou-Talalay method) in co-treatment assays. Validate synergism via isobolograms and mechanistic studies (e.g., pathway crosstalk analysis). Include dose-matrix designs to capture non-linear interactions .
Q. What computational tools are effective for predicting this compound’s molecular targets?
Answer: Perform molecular docking (AutoDock Vina, Glide) against curated target libraries (e.g., ChEMBL, PDB). Validate predictions with molecular dynamics simulations (GROMACS) and experimental binding assays (SPR, ITC) .
Q. How should stability studies for this compound be structured to inform formulation development?
Answer: Conduct forced degradation studies (ICH guidelines) under varied pH, temperature, and light conditions. Monitor degradation products via UPLC-QTOF and assess bioactivity retention. Use Arrhenius modeling to predict shelf-life .
Methodological Guidelines
- Data Validation : Ensure all experimental results are replicated across independent labs and statistically validated (e.g., ANOVA with post-hoc tests) to minimize bias .
- Literature Gaps : Use PICOT frameworks to structure pharmacological studies (e.g., Population: cancer cell lines; Intervention: dose-response; Comparison: standard chemotherapeutics) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
